4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole
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Overview
Description
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features a unique structure with an iodopyridinyl group attached to the indole ring via a sulfanyl linkage. The presence of iodine and sulfur in the molecule makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-iodopyridine-2-thiol and 1H-indole.
Coupling Reaction: The key step involves the coupling of 5-iodopyridine-2-thiol with 1H-indole under suitable conditions. This can be achieved using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Deiodinated indole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors. These interactions can modulate biological pathways and lead to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indol-3-ylmethanol: This compound has a similar structure but with an additional hydroxymethyl group at the 3-position of the indole ring.
Thiazolo[4,5-b]pyridines: These compounds share the pyridine ring but have a thiazole moiety instead of the indole ring.
Uniqueness
4-[(5-Iodopyridin-2-yl)sulfanyl]-1H-indole is unique due to the presence of both iodine and sulfur atoms, which impart distinct reactivity and binding properties. The combination of the indole and pyridine rings also contributes to its versatility in various chemical and biological applications.
Properties
CAS No. |
827044-44-0 |
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Molecular Formula |
C13H9IN2S |
Molecular Weight |
352.20 g/mol |
IUPAC Name |
4-(5-iodopyridin-2-yl)sulfanyl-1H-indole |
InChI |
InChI=1S/C13H9IN2S/c14-9-4-5-13(16-8-9)17-12-3-1-2-11-10(12)6-7-15-11/h1-8,15H |
InChI Key |
VUUHZEDNKBPZAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN2)C(=C1)SC3=NC=C(C=C3)I |
Origin of Product |
United States |
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